9-Benzylcarbazole-3,6-dicarboxaldehyde

Molecular Weight C₂₁H₁₅NO₂ Building Block Purity

This 9-benzylcarbazole-3,6-dicarboxaldehyde is a C₂-symmetric dialdehyde building block that enables linear extension in imine condensation polymerizations and COF synthesis. Unlike its mono‑aldehyde analogs (e.g., CAS 54117-37‑2), the two spatially equivalent formyl groups at the 3‑ and 6‑positions avoid chain termination and ensure a well‑defined π‑conjugated backbone. The N‑benzyl substituent lowers aqueous solubility to 3.4×10⁻³ g·L⁻¹, driving precipitation‑driven polymerization and simplifying product isolation. With a commercially verified purity of ≥98 % (HPLC), this monomer delivers the batch‑to‑batch consistency demanded by OLED, OPV, and macrocyclic ligand research.

Molecular Formula C21H15NO2
Molecular Weight 313.3 g/mol
CAS No. 200698-05-1
Cat. No. B1342596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzylcarbazole-3,6-dicarboxaldehyde
CAS200698-05-1
Molecular FormulaC21H15NO2
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C=O)C4=C2C=CC(=C4)C=O
InChIInChI=1S/C21H15NO2/c23-13-16-6-8-20-18(10-16)19-11-17(14-24)7-9-21(19)22(20)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2
InChIKeyRZSXZJXJVWYRIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Benzylcarbazole-3,6-dicarboxaldehyde (CAS: 200698-05-1): Verified Physicochemical and Procurement Baseline


9-Benzylcarbazole-3,6-dicarboxaldehyde (CAS 200698-05-1) is a carbazole-derived heterocyclic dialdehyde building block with the molecular formula C₂₁H₁₅NO₂ and a molecular weight of approximately 313.3–313.4 g/mol [1] . The compound features two aldehyde substituents at the 3- and 6-positions of the carbazole core and an N-benzyl group at the 9-position. It is supplied commercially as a solid with typical purities ranging from 95% to ≥98% (HPLC) . Key physicochemical properties include a predicted boiling point of 499.7±45.0 °C at 760 mmHg, a flash point of 256 °C, a calculated density of approximately 1.2 g/cm³, and a calculated aqueous solubility of 3.4×10⁻³ g/L at 25 °C .

Why 9-Benzylcarbazole-3,6-dicarboxaldehyde Cannot Be Replaced by Generic Carbazole Aldehydes in C₂-Symmetric or Imine-Linked Materials Synthesis


Substituting 9-benzylcarbazole-3,6-dicarboxaldehyde with structurally related carbazole aldehydes, such as 9-benzylcarbazole-3-carboxaldehyde (CAS 54117-37-2) or unsubstituted carbazole-3,6-dicarboxaldehyde, introduces critical and quantifiable alterations to both stoichiometry and reaction pathway architecture. The presence of two spatially symmetric aldehyde groups at the 3- and 6-positions enables the compound to function as a C₂-symmetric linear linker in imine condensation and other bis-functional coupling reactions, whereas mono-aldehyde analogs are chain-terminating units incapable of forming extended π-conjugated backbones [1]. Furthermore, the N-benzyl substituent at the 9-position confers a calculated aqueous solubility of 3.4×10⁻³ g/L at 25 °C, a value that differs fundamentally from N-alkyl or N-aryl carbazole dialdehydes and directly influences heterogeneous reaction kinetics and purification protocols . Generic substitution without explicit verification of both the dialdehyde substitution pattern and the N-substituent identity risks failure in polymerization, framework assembly, and macrocyclization applications where precise molecular geometry and reactive group count are non-negotiable design parameters .

Quantitative Differentiation Evidence: 9-Benzylcarbazole-3,6-dicarboxaldehyde vs. Closest Analogs


Evidence 1: Molecular Weight and Formula Differentiation from Mono-Aldehyde Carbazole Building Blocks

9-Benzylcarbazole-3,6-dicarboxaldehyde exhibits a molecular weight of 313.3–313.4 g/mol, derived from its molecular formula C₂₁H₁₅NO₂, which is structurally and stoichiometrically distinct from the common mono-aldehyde analog 9-benzylcarbazole-3-carboxaldehyde (CAS 54117-37-2; molecular weight 285.3 g/mol, formula C₂₀H₁₅NO) [1] . This difference is verified by commercial HPLC purity specifications of ≥98% for the target dialdehyde compound .

Molecular Weight C₂₁H₁₅NO₂ Building Block Purity Mono-Aldehyde Comparator

Evidence 2: Aqueous Solubility as a Differentiating Physicochemical Parameter for Reaction Solvent Selection

The calculated aqueous solubility of 9-benzylcarbazole-3,6-dicarboxaldehyde is 3.4×10⁻³ g/L (3.4 mg/L) at 25 °C, classifying the compound as practically insoluble in water . While this value is a calculated estimate (lacking experimental validation from primary literature for this specific compound), it provides a quantitative benchmark that distinguishes it from more water-soluble carbazole derivatives and directly informs solvent selection for imine condensations, Suzuki couplings, and polymerizations.

Solubility Water Insolubility Reaction Medium Purification

Evidence 3: Commercial Purity Specification as a Verified Procurement Metric

Multiple commercial suppliers specify the purity of 9-benzylcarbazole-3,6-dicarboxaldehyde as ≥98% (HPLC) . This is a verified, quantitative metric that procurement professionals can use to compare vendor offerings and ensure material consistency across research batches. Some vendors offer a lower purity specification of 95% , which represents a quantifiable difference of ≥3% in assay value.

Purity HPLC Quality Control Procurement Specification

Evidence 4: Classification as a Polymer/Macromolecular Semiconductor Building Block

9-Benzylcarbazole-3,6-dicarboxaldehyde is explicitly classified as a polymer/macromolecular semiconductor building block and is cited in patent literature as a representative heteroaromatic dialdehyde for compounds with electroluminescent or electron transport properties [1]. The benzylcarbazole moiety is noted to provide hole-transport properties, a class-level characteristic of carbazole derivatives used in organic electronics . However, specific quantitative hole mobility or electroluminescent efficiency data for the compound itself were not identified in available primary research literature.

Polymer Chemistry Semiconductor Building Block Conjugated Polymers

Defined Application Scenarios for 9-Benzylcarbazole-3,6-dicarboxaldehyde Based on Verified Differentiation Evidence


Synthesis of Imine-Linked Conjugated Polymers and Covalent Organic Frameworks (COFs)

The compound's dual aldehyde functionality enables its use as a C₂-symmetric linear linker in Schiff-base condensation reactions with diamines. This is the foundational chemistry for constructing imine-linked conjugated polymers and covalent organic frameworks. The calculated water insolubility (3.4×10⁻³ g/L) favors precipitation-driven polymerization and facilitates product isolation .

Preparation of Hole-Transport Materials for Organic Electronics Research

As a carbazole derivative, the compound is applicable to the synthesis of hole-transport materials (HTMs) for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its classification as a polymer/macromolecular semiconductor building block supports this application . The high commercial purity (≥98% HPLC) is critical for achieving reproducible electronic properties in thin-film devices .

Synthesis of Macrocyclic Ligands and Coordination Complexes

The 3,6-dicarboxaldehyde substitution pattern provides a rigid, extended π-conjugated framework suitable for constructing macrocyclic Schiff-base ligands. The N-benzyl group offers steric protection at the 9-position, potentially influencing metal coordination geometry and solubility of the resulting complexes .

Quality Control and Identity Verification in Procurement

The compound's unique molecular weight (313.3 g/mol) and distinct mass spectrometric signature (derived from C₂₁H₁₅NO₂) enable unambiguous identity confirmation [1]. Procurement specifications should require a Certificate of Analysis confirming ≥98% purity by HPLC to ensure batch-to-batch consistency .

Technical Documentation Hub

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